2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane core and exhibit similar biological activities.
Cytisine-like Alkaloids: Structurally related compounds that also interact with neurotransmitter receptors.
Uniqueness
2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-14-4-2-1-3-10(14)7-15(19)18-12-5-6-13(18)9-11(17)8-12/h1-4,11-13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSCNHTPZINPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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